![molecular formula C25H17N3O3S B2398702 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868674-17-3](/img/structure/B2398702.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrolidinone ring, a benzothiazole ring, and a prop-2-ynyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the pyrrolidinone and benzothiazole rings, followed by the introduction of the prop-2-ynyl group.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone and benzothiazole rings, which are likely to contribute significantly to its overall shape and properties. The prop-2-ynyl group could also influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the pyrrolidinone and benzothiazole rings suggests that it could participate in a variety of reactions, particularly those involving nucleophilic aromatic substitution or addition-elimination mechanisms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidinone and benzothiazole rings could affect its solubility, stability, and reactivity.科学的研究の応用
Chemistry and Properties
Benzothiazole derivatives exhibit fascinating variability in their chemistry and properties, with significant applications in coordination chemistry and materials science. The compounds containing benzothiazole scaffolds have been extensively reviewed for their preparation procedures, spectroscopic properties, magnetic properties, and biological as well as electrochemical activities. This variability suggests potential areas of interest for future investigations, including unknown analogues of benzothiazole derivatives (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Benzothiazoles and their derivatives have been recognized for their broad spectrum of biological and therapeutic activities. This includes antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of several potent drugs are based on the benzothiazole skeleton, highlighting the nucleus's significance in medicinal chemistry and drug design (Sumit, Kumar, & Mishra, 2020).
Therapeutic Potential and Drug Development
Benzothiazole derivatives possess a wide range of antimicrobial and analgesic activities, with some being explored as potential antitumor agents. Their structural simplicity and adaptability in synthesis facilitate the development of new chemical entities, indicating a promising avenue for cancer treatment and other diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Antimicrobial and Antiviral Agents
Recent studies have highlighted the antimicrobial and antiviral capacities of benzothiazole derivatives, suggesting their potential as candidates for new drug development against multi-drug resistant pathogens and pandemic diseases like COVID-19 (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Structural Activity Relationship in Medicinal Chemistry
Benzothiazole compounds are integral to many natural and synthetic bioactive molecules, exhibiting a variety of pharmacological activities. The flexibility in their chemical structure allows for modifications leading to enhanced activities, making the benzothiazole scaffold a critical moiety in the development of new therapeutics (Bhat & Belagali, 2020).
Optoelectronic Materials
Besides their biological applications, benzothiazole derivatives have been explored for their use in optoelectronic materials, demonstrating the versatility of these compounds beyond pharmaceuticals. This includes their application in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the broad potential of benzothiazole derivatives in materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information for this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.
将来の方向性
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have access to such data or if the compound is described in a specific context (e.g., a particular scientific study or application), please provide more details.
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c1-2-14-27-20-11-10-16-6-3-4-9-19(16)23(20)32-25(27)26-24(31)17-7-5-8-18(15-17)28-21(29)12-13-22(28)30/h1,3-11,15H,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBRTZSLOYFAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)
![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2398627.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398628.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)
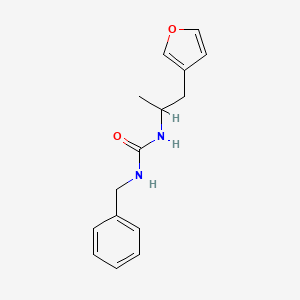
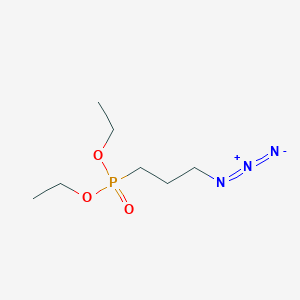
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)
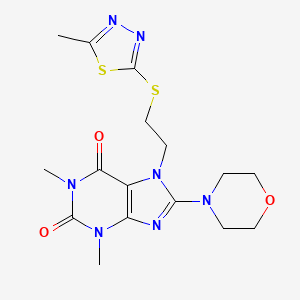
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)
![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)
![6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2398640.png)
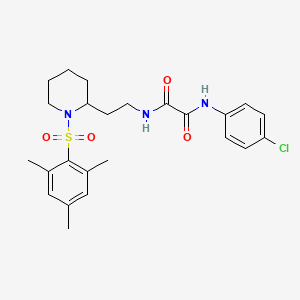
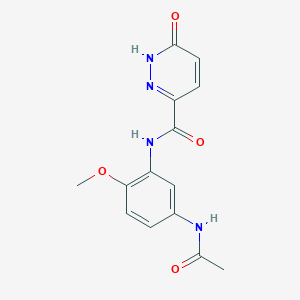
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)